molecular formula C23H35N3O6 B549451 JMV 390-1 CAS No. 148473-36-3

JMV 390-1

Cat. No.: B549451
CAS No.: 148473-36-3
M. Wt: 449.5 g/mol
InChI Key: MWZOULASPWUGJJ-NFBUACBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JMV 390-1 is a hydroxamate-based metallopeptidase inhibitor developed to modulate the degradation of neurotensin (NT) and neuromedin N (NN), bioactive peptides implicated in neurotransmission, cancer progression, and inflammatory responses . It exhibits broad inhibitory activity against key zinc-dependent peptidases, including endopeptidase 24-16 (EC 3.4.24.16), endopeptidase 24-11 (neutral endopeptidase, NEP), and endopeptidase 24-15 (EC 3.4.24.15), which collectively regulate NT/NN metabolism . Structural analysis reveals that this compound contains a hydroxamate moiety critical for chelating zinc ions at enzyme active sites, enabling potent inhibition (IC₅₀ ~12 nM for EC 24-16) . Its ability to enhance neurotensin signaling by preventing degradation has positioned it as a candidate for studying NT-mediated pathways in cancer theranostics and neurological disorders .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZOULASPWUGJJ-NFBUACBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163994
Record name Jmv 390-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148473-36-3
Record name N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148473-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jmv 390-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148473363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jmv 390-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Target Enzymes and Inhibitory Profile

This compound inhibits four key enzymes involved in NT/NN metabolism:

  • Endopeptidase 24.15 (IC₅₀ = 31 nM)

  • Endopeptidase 24.11 (IC₅₀ = 40 nM)

  • Leucine aminopeptidase (IC₅₀ = 52 nM)

  • Endopeptidase 24.16 (IC₅₀ = 58 nM).

This broad-spectrum activity stems from its ability to mimic the C-terminal sequence of NT/NN while incorporating a hydroxamate moiety that chelates zinc ions at enzyme active sites.

Synthetic Methodology

The synthesis of this compound, first reported by Doulut et al. (1993), involves a multi-step solution-phase strategy to assemble the modified tripeptide backbone. Key steps include:

Stepwise Peptide Assembly

  • Boc Protection of L-Isoleucine :
    L-Isoleucine is protected at the α-amino group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM). The Boc group ensures regioselectivity during subsequent coupling reactions.

  • Coupling with L-Leucine :
    The Boc-protected L-isoleucine is activated with hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC), then coupled with L-leucine’s carboxyl group. The reaction proceeds in dimethylformamide (DMF) at 0–4°C for 24 hours, yielding a dipeptide intermediate.

  • Introduction of the Hydroxyamino Carbonyl Group :
    The critical hydroxamate moiety is introduced via reaction with hydroxylamine hydrochloride in the presence of ethyl chloroformate. This step occurs in tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation.

  • Final Deprotection and Purification :
    The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column with a water-acetonitrile gradient.

Reaction Optimization

  • Yield : The overall yield for the four-step synthesis is approximately 12–15%, with the hydroxylamine coupling step being the major bottleneck (45% yield).

  • Purity : Final HPLC purity exceeds 95%, as confirmed by UV detection at 220 nm.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular Weight449.54 g/mol
Solubility0.80 mg/mL in 0.01M NaHCO₃
Storage Stability-20°C for ≤1 month; -80°C for ≤6 months

Spectroscopic Validation

  • Mass Spectrometry : MALDI-TOF MS confirms the molecular ion peak at m/z 449.5 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) exhibits characteristic signals for the benzylpropyl side chain (δ 7.2–7.4 ppm, multiplet) and hydroxamate NH (δ 8.1 ppm, singlet).

Pharmacological Validation

In Vitro Enzyme Inhibition

This compound’s inhibition kinetics were assessed using purified enzymes from mouse hypothalamus. The compound exhibits non-competitive inhibition against endopeptidase 24.16 (Kᵢ = 28 nM) and mixed inhibition against leucine aminopeptidase (Kᵢ = 49 nM).

In Vivo Analgesic Efficacy

In the murine hot-plate test, intracerebroventricular (icv) administration of 10 μg this compound increased pain latency by 220% (vs. saline control). This effect was fully reversed by the opioid antagonist naltrexone, implicating NT-mediated opioid pathways.

Applications in Neuropharmacology

This compound has been employed to study NT/NN signaling in:

  • Pain Modulation : Potentiation of endogenous NT levels in spinal cord slices.

  • Thermoregulation : Synergistic hypothermia with exogenous NT (30% greater ΔT vs. NT alone).

  • Anthrax Pathogenesis : Inhibition of Bacillus anthracis lethal factor proteolytic activity (IC₅₀ = 2.1 μM) .

Chemical Reactions Analysis

Types of Reactions

Jmv 390-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield nitroso derivatives, while reduction of the carbonyl groups may yield alcohols or amines .

Scientific Research Applications

Introduction to JMV 390-1

This compound is a compound that has garnered attention in the field of biochemical research, particularly for its role as an inhibitor of the enzyme TNF-alpha converting enzyme (TACE). TACE is crucial in the processing of pro-inflammatory cytokines, making it a significant target for therapeutic interventions in various inflammatory diseases. The applications of this compound span several scientific domains, including pharmacology, neurobiology, and cardiovascular research.

Inhibition of TNF-alpha Converting Enzyme (TACE)

This compound has been primarily studied for its inhibitory effects on TACE, which is involved in the cleavage of pro-TNF-alpha into its active form. This inhibition has implications for:

  • Anti-inflammatory therapies : By reducing TNF-alpha levels, this compound can potentially mitigate inflammatory responses in conditions such as rheumatoid arthritis and Crohn's disease.
  • Cancer treatment : Since TNF-alpha plays a role in tumor progression, inhibiting its production may enhance the efficacy of certain cancer therapies.

Case Study: Structure-Based Drug Design

A study published in Protein Engineering Design & Selection highlighted the crystallization of TACE in complex with this compound. This research provided insights into the structure-activity relationships necessary for developing more effective inhibitors. The findings indicated that this compound stabilizes a novel crystal form of TACE, facilitating further structure-based drug design efforts .

Neuropharmacological Effects

Research has shown that this compound enhances the recovery of neuropeptides in the hypothalamus, suggesting potential applications in neuropharmacology:

  • Neuropeptide modulation : The compound has been observed to increase recoveries of specific neuropeptides significantly, indicating its role in modulating neuropeptide activity .

Case Study: Neuroprotective Properties

In studies involving animal models, this compound demonstrated neuroprotective effects by modulating neuropeptide levels, which could have therapeutic implications for neurodegenerative diseases.

Cardiovascular Research

This compound's influence on cardiovascular health has also been explored:

  • Impact on angiotensin-converting enzyme : Studies indicate that this compound may affect cardiovascular functions by influencing the activity of enzymes related to angiotensin metabolism, which is critical in regulating blood pressure and fluid balance .

Summary Table of Applications

Application AreaMechanism/EffectPotential Therapeutic Use
Inhibition of TACEReduces TNF-alpha levelsAnti-inflammatory therapies
NeuropharmacologyEnhances neuropeptide recoveryTreatment for neurodegenerative diseases
Cardiovascular ResearchModulates angiotensin-converting enzyme activityManagement of hypertension and heart diseases

Mechanism of Action

The mechanism of action of Jmv 390-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

JMV 390-1 is part of a broader class of metallopeptidase inhibitors, which include thiorphan , bestatin , and compound 7a . Below is a detailed comparative analysis:

Enzymatic Selectivity and Potency

Compound Target Enzymes (IC₅₀) Selectivity Profile Key Structural Features
This compound EC 24-16 (12 nM), NEP, EC 24-15 Broad-spectrum inhibitor Hydroxamate group, benzylpropyl side chain
Thiorphan NEP (3 nM) Selective for NEP Thiol-based zinc binder
Bestatin Leucine aminopeptidase (0.1 µM) Targets aminopeptidases Ureido moiety
Compound 7a EC 24-16 (12 nM), NEP (480 nM), EC 24-15 (>10 µM) 40× selective for EC 24-16 over NEP Modified dipeptide (Ile-Ala) backbone
  • This compound vs. Thiorphan : While thiorphan selectively inhibits NEP (IC₅₀ = 3 nM), this compound acts on multiple enzymes, making it superior for studying NT degradation in systems where cross-enzyme interactions occur .
  • This compound vs.
  • This compound vs. Compound 7a : Compound 7a, a structural analog of this compound, demonstrates enhanced selectivity for EC 24-16 (IC₅₀ = 12 nM; 800× more potent against EC 24-15 than this compound), suggesting its utility in isolating EC 24-16’s role in NT metabolism .

Limitations

  • This compound’s lack of enzyme specificity complicates mechanistic studies, whereas compound 7a’s selectivity addresses this issue .
  • Thiorphan and bestatin have shorter half-lives in vivo compared to this compound, which exhibits sustained activity due to its stable hydroxamate-zinc interaction .

Data Tables

Table 1: Inhibitory Potency (IC₅₀) of Metallopeptidase Inhibitors

Enzyme This compound (nM) Thiorphan (nM) Bestatin (µM) Compound 7a (nM)
EC 24-16 12 >10,000 >10,000 12
NEP 480 3 >10,000 480
EC 24-15 >10,000 >10,000 >10,000 >10,000
Leucine aminopeptidase >10,000 >10,000 0.1 >10,000

Data derived from

Table 2: Therapeutic Potential of Inhibitors

Compound Cancer Targeting Pain Modulation Schizophrenia Research
This compound High Moderate Moderate
Thiorphan Low Low Low
Compound 7a Moderate High High

Research Findings and Implications

  • This compound’s broad inhibition profile supports its use in preclinical models requiring NT pathway potentiation, but its lack of specificity necessitates caution in interpreting results .
  • Comparative studies underscore the need for context-dependent inhibitor selection: this compound for multi-enzyme environments, compound 7a for EC 24-16-specific studies, and thiorphan/bestatin for substrate-specific applications .

Biological Activity

JMV 390-1 is a potent inhibitor of various peptidases, particularly those involved in the metabolism of biologically active peptides such as angiotensin-(1–7) and neurotensin. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

This compound primarily functions as a metallopeptidase inhibitor. It has demonstrated significant inhibitory effects on enzymes that degrade angiotensin-(1–7), a peptide known for its vasodilatory and cardioprotective properties. The compound effectively reduces the activity of dipeptidyl peptidase 3 (DPP 3), which hydrolyzes angiotensin-(1–7) into less active forms. Studies indicate that chronic treatment with this compound can enhance cellular levels of angiotensin-(1–7) by inhibiting DPP 3 activity in human kidney (HK-2) cells .

Inhibition Profile

The inhibition profile of this compound includes:

  • IC50 Values : Ranging from 30 to 60 nM against major neurotensin degrading enzymes .
  • Specific Activity : It has been shown to reduce the hydrolysis rate of angiotensin-(1–7) significantly compared to other peptides like angiotensin II and bradykinin .

Case Studies and Experimental Data

A series of experiments have characterized the biological activity of this compound:

  • Peptidase Assays :
    • In sheep kidney cortex and proximal tubules, this compound inhibited peptidase activity that hydrolyzed angiotensin-(1–7) to angiotensin-(1–4). The specific activities measured were:
      • Sheep Kidney Cortex : 107 ± 9 fmol·min1^{-1}·mg1^{-1}
      • Sheep Proximal Tubules : 96 ± 12 fmol·min1^{-1}·mg1^{-1}
      • Human Kidney (HK-2) Cells : 123 ± 5 fmol·min1^{-1}·mg1^{-1}
    • JMV inhibition percentages were approximately 75% for sheep tissues and 92% for HK-2 cells .
  • Impact on Angiotensin Levels :
    • Chronic exposure to this compound led to an increase in intracellular levels of angiotensin-(1–7), indicating its potential role in modulating the renin-angiotensin system .

Table: Specific Activity and JMV Inhibition

TissueSpecific Activity (fmol·min1^{-1}·mg1^{-1})JMV Inhibition (% of control)
Sheep Kidney Cortex107 ± 975%
Sheep Proximal Tubules96 ± 1274%
Human Kidney (HK-2)123 ± 592%

Therapeutic Implications

The ability of this compound to inhibit peptidases involved in the degradation of protective peptides suggests potential therapeutic applications in conditions characterized by dysregulation of the renin-angiotensin system, such as hypertension and heart failure. By preserving levels of beneficial peptides like angiotensin-(1–7), this compound may offer a novel approach to cardiovascular therapy.

Q & A

Basic: What are the key steps for synthesizing JMV 390-1 with high purity?

Answer:
Synthesis of this compound requires rigorous experimental design to ensure reproducibility. Begin by detailing precursor compounds, reaction conditions (temperature, catalysts, solvents), and purification methods (e.g., chromatography, recrystallization). Validate purity using techniques like HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. Include step-by-step protocols in the supplementary materials to enable replication, as recommended for chemical synthesis reporting .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:
Characterization should combine multiple techniques:

  • NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.
  • Mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) for absolute configuration.
    Cross-validate results with literature data on analogous compounds to resolve ambiguities. For novel compounds, journals require full spectral data in the main text or supplementary files .

Advanced: How to resolve contradictions in this compound’s reported biological activity across studies?

Answer:
Discrepancies may arise from variability in experimental models or assay conditions. Address this by:

  • Replicating studies under standardized protocols (e.g., cell line authentication, controlled dosing).
  • Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, pH).
  • Statistical validation (e.g., ANOVA, p-value thresholds) to assess significance. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure hypotheses are testable and context-specific .

Advanced: What computational strategies can predict this compound’s structure-activity relationships (SAR)?

Answer:
Combine molecular docking (e.g., AutoDock Vina) to identify binding interactions and MD simulations (GROMACS) to assess stability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Use cheminformatics tools (RDKit) to generate SAR heatmaps. Ensure transparency by documenting force fields, scoring functions, and simulation parameters in line with computational chemistry reporting standards .

Basic: How to design a dose-response study for this compound in cellular models?

Answer:

  • Range selection : Use pilot studies to define EC₅₀/IC₅₀ ranges.
  • Controls : Include vehicle (solvent) and positive/negative controls.
  • Replicates : Minimum n=3 for statistical power.
  • Endpoint assays : ATP-based viability (CellTiter-Glo) or apoptosis markers (Annexin V).
    Address variability by normalizing data to controls and reporting error margins (SEM/SD) .

Advanced: What strategies optimize this compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • Lipinski’s Rule of Five : Assess logP, molecular weight, and solubility.
  • In vivo PK studies : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS.
  • Prodrug derivatization : Improve solubility/stability via esterification or PEGylation.
    Compare results to structural analogs and justify deviations using mechanistic rationale .

Basic: How to validate this compound’s target specificity in complex biological systems?

Answer:

  • CRISPR knockout : Confirm activity loss in target-deficient cell lines.
  • Off-target screening : Use proteome-wide affinity pulldown (e.g., SILAC).
  • Orthogonal assays : Pair enzymatic assays with cellular readouts (e.g., Western blot for pathway modulation). Transparently report false-positive rates and validation criteria .

Advanced: What experimental and computational methods reconcile this compound’s in vitro potency with in vivo efficacy gaps?

Answer:

  • ADME-Tox profiling : Assess metabolic stability (microsomes), plasma protein binding, and cytotoxicity (hepatocytes).
  • PBPK modeling : Simulate tissue distribution using tools like GastroPlus.
  • Transcriptomics : Identify compensatory pathways in non-responsive models (RNA-seq).
    Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Basic: How to ensure reproducibility in this compound’s bioactivity assays?

Answer:

  • Standardize protocols : Document plate readers, incubation times, and reagent batches.
  • Blinding : Mask sample identities during data collection.
  • Data sharing : Deposit raw datasets (e.g., IC₅₀ curves) in public repositories (Zenodo). Journals mandate detailed methods sections to address replication crises .

Advanced: What integrative approaches link this compound’s mechanistic data to therapeutic potential?

Answer:

  • Multi-omics integration : Correlate proteomic/transcriptomic changes with phenotypic outcomes.
  • Patient-derived models : Test efficacy in organoids or PDX models.
  • Clinical relevance : Align findings with unmet needs (e.g., drug resistance). Frame conclusions using the “SOAR” structure (Significance, Observations, Advancements, Relevance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JMV 390-1
Reactant of Route 2
JMV 390-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.